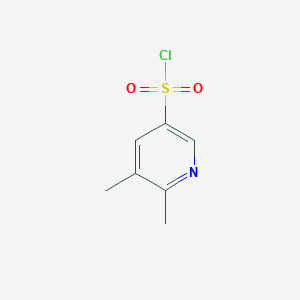

5,6-Dimethylpyridine-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dimethylpyridine-3-sulfonyl chloride, also known as DMPSC, is an organic compound widely used in scientific research and industry. It has a CAS Number of 1781875-71-5 and a molecular weight of 205.66 .

Synthesis Analysis

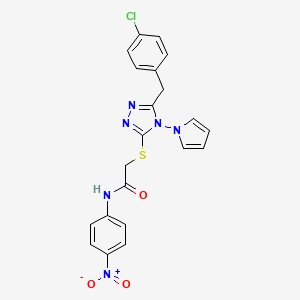

The synthesis of 5,6-Dimethylpyridine-3-sulfonyl chloride involves diazotation of substituted 3-aminopyridines with subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides . The conditions for this synthesis were optimized by taking into account the detailed understanding of this substitution .Molecular Structure Analysis

The molecular formula of 5,6-Dimethylpyridine-3-sulfonyl chloride is C7H8ClNO2S . The InChI code is 1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 .Chemical Reactions Analysis

The synthesized pyridine-3-sulfonyl chlorides were converted to pyridine-3-sulfonic acids and -sulfonyl amides . This conversion included stages of amine diazotation and subsequent substitution of diazo group in the intermediate pyridine-3-diazonium chlorides .Physical And Chemical Properties Analysis

5,6-Dimethylpyridine-3-sulfonyl chloride has a molecular weight of 205.66 .Applications De Recherche Scientifique

Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides

5,6-Dimethylpyridine-3-sulfonyl chloride is used in the synthesis of several substituted pyridine-3-sulfonyl chlorides . The process involves diazotation of substituted 3-aminopyridines and subsequent substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides .

Production of Pyridine-3-Sulfonic Acids

This compound is also used in the production of pyridine-3-sulfonic acids . The synthesized pyridine-3-sulfonyl chlorides are hydrolyzed to form sulfonic acids .

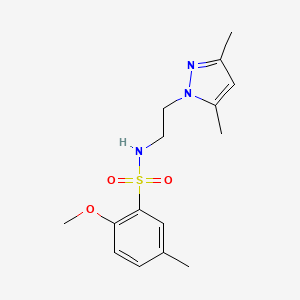

Creation of Sulfonyl Amides

5,6-Dimethylpyridine-3-sulfonyl chloride can be converted into sulfonyl amides . For instance, 2-Chloro-4,6-dimethylpyridine-3-sulfonyl chloride reacted with aqueous ammonia to produce sulfonyl amide .

Intermediates for Technical and Pharmaceutical Compounds

Aromatic and heteroaromatic sulfonic acids, which can be synthesized from this compound, are important intermediates for the synthesis of many valuable technical and pharmaceutical compounds .

Pharmaceuticals

Sulfonic acid derivatives such as aryl- and hetarylsulfonyl amides, which can be synthesized from this compound, find use as pharmaceuticals .

Plant Growth Regulators

These sulfonic acid derivatives also find use as plant growth regulators .

Herbicides

In addition, these derivatives are used in the production of herbicides .

Industrial Use

Propriétés

IUPAC Name |

5,6-dimethylpyridine-3-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO2S/c1-5-3-7(12(8,10)11)4-9-6(5)2/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKFHTRGPXTRGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethylpyridine-3-sulfonyl chloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)

![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)

![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2364272.png)

![6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B2364273.png)

![8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364277.png)

![methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2364280.png)

![2-((2-fluorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2364283.png)